molecular formula C22H30N6 B2871096 4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 896593-56-9

4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B2871096
CAS RN: 896593-56-9
M. Wt: 378.524
InChI Key: GLXWEAIQGTVQFO-UHFFFAOYSA-N
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Description

The compound “4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . They are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One such method involves the use of scaffold hopping and computer-aided drug design . Another method involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with a pyrazolo[3,4-b]pyridine core . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and complex . They involve various steps including scaffold hopping, computer-aided drug design, and ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, the dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .

Scientific Research Applications

Neuropharmacology

Selective Serotonin Receptor Inhibition: This compound may act as a selective inhibitor for serotonin receptors, particularly the 5-HT1A receptor . Such inhibitors are crucial in neuropharmacology for the treatment of psychiatric disorders, including anxiety and depression. By modulating serotonin levels in the brain, these inhibitors can help restore balance to neurotransmitter activity.

Anticancer Research

CDK2 Inhibition: Derivatives of pyrazolo[3,4-d]pyrimidine, a core structure related to the compound , have shown promise as CDK2 inhibitors . CDK2 is a critical protein kinase involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells, offering a potential pathway for anticancer therapies.

Antimicrobial Activity

Synthesis of Antimicrobial Agents: Compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been synthesized for their potential antimicrobial properties . These compounds could be effective against a range of pathogenic microorganisms, addressing the growing concern of antibiotic resistance.

Biochemical Research

Enzyme Inhibition Studies: The biochemical applications of such compounds include enzyme inhibition studies, where they can be used to investigate the function of various enzymes within biological systems . This can provide insights into enzyme mechanisms and help in the development of new drugs.

Medicinal Chemistry

Development of Therapeutics: The pyrimidine nucleus is a fundamental component of DNA and has been associated with a wide range of biological activities . Research into compounds like the one could lead to the development of new therapeutics with applications in treating diseases such as cancer, viral infections, and metabolic disorders.

Neuroscience

Neurotransmitter Modulation: In neuroscience, the modulation of neurotransmitter systems is a key area of study. Compounds that can selectively interact with brain receptors, like the serotonin receptor, are valuable for understanding neural pathways and developing treatments for neurological conditions .

Future Directions

The future directions in the research of these compounds could involve further exploration of their potential as TRK inhibitors . Additionally, the development of new synthetic strategies and approaches to these compounds could also be a future direction .

properties

IUPAC Name

6-(4-cyclohexylpiperazin-1-yl)-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6/c1-15-13-16(2)23-21-20(15)22-24-17(3)14-19(28(22)25-21)27-11-9-26(10-12-27)18-7-5-4-6-8-18/h13-14,18H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXWEAIQGTVQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyclohexylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

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